1,2,3,4-Tetrabromo-5-(2-bromoethyl)benzene
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Overview
Description
1,2,3,4-Tetrabromo-5-(2-bromoethyl)benzene is a brominated aromatic compound with the molecular formula C8H5Br5 This compound is characterized by the presence of five bromine atoms attached to a benzene ring, with one of the bromine atoms being part of a bromoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4-Tetrabromo-5-(2-bromoethyl)benzene typically involves the bromination of benzene derivatives. One common method includes the use of bromine in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process requires precise control of reaction parameters such as temperature, concentration of reagents, and reaction time to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrabromo-5-(2-bromoethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives, while oxidation and reduction reactions can yield different brominated compounds .
Scientific Research Applications
1,2,3,4-Tetrabromo-5-(2-bromoethyl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in studies involving brominated aromatic compounds and their biological activities.
Medicine: Research into potential pharmaceutical applications, particularly in the development of brominated drugs.
Industry: Utilized in the production of flame retardants, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrabromo-5-(2-bromoethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atoms on the benzene ring make it highly reactive towards nucleophiles, allowing it to participate in various chemical transformations. The compound’s effects are mediated by its ability to form stable intermediates and products through these reactions .
Comparison with Similar Compounds
1,2,4,5-Tetrabromobenzene: Similar in structure but lacks the bromoethyl group.
Pentabromoethylbenzene: Contains five bromine atoms, including a bromoethyl group, but differs in the position of bromine atoms.
Hexabromobenzene: Contains six bromine atoms attached to the benzene ring.
Uniqueness: 1,2,3,4-Tetrabromo-5-(2-bromoethyl)benzene is unique due to the specific arrangement of bromine atoms and the presence of the bromoethyl group. This structural feature imparts distinct chemical properties and reactivity compared to other brominated benzene derivatives .
Properties
Molecular Formula |
C8H5Br5 |
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Molecular Weight |
500.64 g/mol |
IUPAC Name |
1,2,3,4-tetrabromo-5-(2-bromoethyl)benzene |
InChI |
InChI=1S/C8H5Br5/c9-2-1-4-3-5(10)7(12)8(13)6(4)11/h3H,1-2H2 |
InChI Key |
WQAFQGLCCQTGAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)Br)Br)CCBr |
Origin of Product |
United States |
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